molecular formula C8H11Cl2N3 B1393601 Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride CAS No. 34164-92-6

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride

Cat. No.: B1393601
CAS No.: 34164-92-6
M. Wt: 220.1 g/mol
InChI Key: XNOITURAHACDKD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The parent compound, imidazo[1,2-a]pyridin-3-ylmethanamine, carries the International Union of Pure and Applied Chemistry name "imidazo[1,2-a]pyridin-3-ylmethanamine," reflecting the specific fusion pattern between the imidazole and pyridine rings. The numbering system for this bicyclic structure begins with the nitrogen atom at position 1 of the imidazole ring, proceeding through the fused system to designate the pyridine carbons appropriately. The methanamine substituent is located at position 3 of the imidazopyridine core, representing a critical structural feature that influences both the compound's chemical reactivity and biological activity.

The dihydrochloride designation indicates the presence of two hydrochloride groups associated with the basic nitrogen centers within the molecule. This salt formation is essential for enhancing the compound's water solubility and chemical stability under physiological conditions. Alternative nomenclature systems may refer to this compound using various synonymous designations, including "1-imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride" and "{imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride," all of which describe the same molecular entity with identical structural characteristics.

The Chemical Abstracts Service registry system provides unique identification numbers for different salt forms of this compound, with variations in the registry numbers reflecting the specific protonation states and associated counterions. The parent amine structure bears Chemical Abstracts Service number 160771-89-1, while the hydrochloride salt forms carry distinct registry numbers such as 1194374-09-8 for the monohydrochloride variant. This systematic approach to nomenclature ensures precise identification and eliminates ambiguity in chemical literature and regulatory documentation.

Molecular Formula and Crystallographic Data

The molecular formula of this compound can be derived from the parent compound's composition, which is established as C₈H₉N₃ with a molecular weight of 147.18 grams per mole for the free base form. The dihydrochloride salt incorporates two additional hydrogen chloride units, resulting in a molecular formula of C₈H₁₁Cl₂N₃ and a corresponding molecular weight of approximately 220.10 grams per mole. This salt formation significantly alters the compound's physical properties, particularly its solubility profile and crystallographic behavior.

Crystallographic analysis of related imidazopyridine derivatives provides valuable insights into the structural characteristics of this compound family. The parent imidazopyridine core typically exhibits planar geometry, with the fused ring system maintaining coplanarity due to the aromatic character of both constituent rings. Bond lengths within the imidazole portion generally range from 1.32 to 1.38 Angstroms for carbon-nitrogen bonds, while the pyridine ring displays typical aromatic bond distances averaging 1.39 Angstroms for carbon-carbon bonds.

The methanamine substituent introduces conformational flexibility to the otherwise rigid bicyclic framework. Torsion angles between the imidazopyridine plane and the methylamine group typically range from 165.2 degrees to 178.9 degrees, indicating a preference for near-planar arrangements that minimize steric interactions. This conformational behavior is crucial for understanding the compound's binding interactions with biological targets and its overall molecular recognition properties.

Property Value Reference
Molecular Formula (free base) C₈H₉N₃
Molecular Weight (free base) 147.18 g/mol
Molecular Formula (dihydrochloride) C₈H₁₁Cl₂N₃
Molecular Weight (dihydrochloride) 220.10 g/mol
Chemical Abstracts Service Number (parent) 160771-89-1
PubChem Compound Identification Number 21867002

X-ray Diffraction Analysis of Crystal Packing

X-ray diffraction studies of imidazopyridine derivatives reveal distinctive crystal packing patterns that provide fundamental insights into intermolecular interactions and solid-state behavior. Single crystal X-ray diffraction analysis of related compounds demonstrates that the imidazopyridine core typically adopts planar conformations in the solid state, with the fused ring system maintaining excellent coplanarity due to extensive pi-electron delocalization. The planarity of the aromatic system facilitates efficient pi-pi stacking interactions between adjacent molecules, contributing significantly to crystal stability and packing efficiency.

The presence of the methanamine substituent introduces hydrogen bonding capabilities that profoundly influence crystal packing arrangements. Primary amine groups readily participate in both hydrogen bond donation and acceptance, creating extensive three-dimensional hydrogen bonding networks within the crystal lattice. These intermolecular interactions typically involve amine nitrogen atoms serving as hydrogen bond donors to neighboring electronegative atoms, while the pyridine nitrogen can function as a hydrogen bond acceptor, creating complex supramolecular assemblies.

Crystallographic studies of analogous imidazopyridine structures indicate that dihedral angles between the imidazopyridine core and substituent groups vary depending on steric and electronic factors. For compounds containing phenyl substituents at similar positions, dihedral angles typically range from 2.0 to 5.7 degrees when the aromatic rings achieve near-coplanar arrangements. However, the presence of aliphatic substituents like the methanamine group introduces greater conformational flexibility, with torsion angles often deviating significantly from planarity to minimize unfavorable steric interactions.

The dihydrochloride salt form introduces additional complexity to the crystal packing through the presence of chloride counterions. These ionic species create electrostatic interactions that compete with hydrogen bonding for determining the overall crystal structure. The chloride anions typically coordinate with protonated nitrogen centers, forming ionic pairs that influence both molecular conformation and intermolecular packing patterns. Water molecules may also be incorporated into the crystal lattice as hydrates, further modifying the hydrogen bonding network and overall crystal stability.

Tautomeric Forms and Protonation States in Aqueous Media

The behavior of this compound in aqueous solution involves complex equilibria between different protonation states and potential tautomeric forms. The compound contains multiple basic nitrogen centers that can undergo protonation depending on solution pH, including the pyridine nitrogen at position 1, the imidazole nitrogen at position 3, and the primary amine nitrogen of the methanamine substituent. The protonation behavior of these sites follows distinct patterns that influence the compound's overall chemical and biological properties.

Computational studies using density functional theory calculations have provided detailed insights into the relative basicities of different nitrogen centers within imidazopyridine systems. For related compounds, calculated pKa values indicate that the pyridine nitrogen typically exhibits pKa values around 2.6, while the imidazole nitrogen shows significantly lower basicity with pKa values approximately -2.4. The primary amine group of the methanamine substituent generally displays the highest basicity, with pKa values typically ranging from 8.5 to 9.5, making it the most readily protonated site under physiological pH conditions.

The sequential protonation of multiple nitrogen centers creates a series of charged species with distinct properties and biological activities. At physiological pH, the compound primarily exists with the methanamine nitrogen protonated, creating a monocationic species. As pH decreases, additional protonation occurs at the pyridine nitrogen, generating the dicationic form that corresponds to the dihydrochloride salt. Further acidification can lead to protonation of the imidazole nitrogen, though this requires extremely acidic conditions due to the low basicity of this site.

Tautomeric equilibria may also contribute to the compound's behavior in solution, particularly involving the imidazole portion of the molecule. However, unlike some related heterocyclic systems, the fused imidazopyridine structure generally exhibits limited tautomeric mobility due to the constraints imposed by the bicyclic framework. The aromatic character of both ring systems stabilizes the observed tautomeric form, minimizing the likelihood of significant tautomeric interconversion under normal conditions.

The protonation state distribution has profound implications for the compound's solubility, stability, and biological activity. The dihydrochloride form ensures excellent water solubility through ionic interactions, while also providing chemical stability through the formation of stable salt bridges. These properties make the dihydrochloride salt particularly suitable for pharmaceutical formulations and biological studies where aqueous solubility and chemical stability are essential requirements.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOITURAHACDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681076
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34164-92-6
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride
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Preparation Methods

Condensation and Multicomponent Reactions

Overview:
One of the most prevalent approaches involves the condensation of suitable pyridine derivatives with amino compounds or aldehydes to form the imidazo[1,2-a]pyridine nucleus. These methods often utilize multicomponent reactions (MCRs) that combine multiple reactants in a single step, reducing time and purification steps.

Methodology:

  • Starting Materials: 2-aminopyridines or 2-pyridyl aldehydes with α-haloketones or isocyanides.
  • Reaction Conditions: Typically heated in solvents like acetic acid, ethanol, or water under reflux. Acid catalysis (e.g., p-toluenesulfonic acid) enhances cyclization.
  • Outcome: Formation of the fused heterocycle via cyclization and dehydration steps.

Research Findings:

  • The review by PubChem (2015) highlights that condensation reactions are robust, providing good yields (up to 80%) when optimized.
  • Multicomponent reactions allow for structural diversity, facilitating the synthesis of various derivatives, including the target compound.

Oxidative Coupling Strategies

Overview:
Oxidative coupling involves the formation of the imidazo ring through oxidative cyclization of suitable precursors, often using oxidants such as iodine, hypervalent iodine reagents, or metal catalysts.

Methodology:

  • Starting Materials: 2-aminopyridines and aldehydes or ketones.
  • Reaction Conditions: Use of oxidants like iodine or tert-butyl hydroperoxide in solvents such as acetonitrile or dichloromethane, often under mild heating.
  • Outcome: Cyclization occurs via oxidative coupling, forming the imidazo[1,2-a]pyridine core.

Research Findings:

  • This method is advantageous for its mild conditions and high selectivity, with yields often exceeding 70%.
  • The process is scalable and compatible with various functional groups.

Hydroamination and Tandem Reactions

Overview:
Hydroamination involves the addition of amines across unsaturated bonds in heterocycles, sometimes in tandem with other reactions, to form the desired amino derivatives directly.

Methodology:

  • Starting Materials: Precursor heterocycles or alkenes with amino groups.
  • Reaction Conditions: Catalyzed by transition metals such as gold or palladium, often under mild conditions.
  • Outcome: Direct formation of amino-substituted imidazo[1,2-a]pyridines.

Research Findings:

  • These methods are promising for late-stage functionalization, providing access to amino derivatives like methanamine in good yields.

Specific Synthetic Route for Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride

Based on patent EP1539751B1 and related literature, a highly efficient route involves:

Step Description Reagents & Conditions Yield & Notes
1. Cyclization Reacting 2-aminopyridine derivatives with aldehydes or ketones to form imidazo[1,2-a]pyridine core Reflux in acetic acid or MIBK Up to 80% yield
2. Functionalization at 3-position Reacting the core with N,N-dimethylglyoxylamide hemi-hydrate in inert solvent (e.g., toluene, MIBK) with azeotropic water removal Heating at 40-100°C Good yield, reaction proceeds without isolation of intermediates
3. Conversion to Methanamine Reaction of the intermediate with phosphorus tribromide (PBr3) in solvents like THF or methyl isobutyl ketone 20-100°C Precipitation of salt, subsequent hydrolysis yields the free amine
4. Formation of Dihydrochloride Acidic workup with HCl to obtain the dihydrochloride salt Aqueous HCl High purity, suitable for pharmaceutical use

Note:
This route emphasizes operational simplicity, high yields, and minimal purification steps, making it suitable for scale-up.

Table 1: Summary of Preparation Methods for Imidazo[1,2-a]pyridin-3-ylmethanamine Derivatives

Method Starting Materials Key Reagents Solvent Temperature Yield (%) Advantages Limitations
Condensation/MCR 2-aminopyridines + aldehydes Acid catalysts Ethanol, acetic acid Reflux 70-80 Versatile, high yield Requires purification
Oxidative coupling 2-aminopyridines + aldehydes Iodine, oxidants Acetonitrile Mild heating 70+ Mild conditions Limited substrate scope
Hydroamination Unsaturated precursors Transition metal catalysts Toluene, THF 20-80°C 60-75 Direct amino introduction Catalyst cost

Table 2: Typical Reaction Conditions for Key Steps

Step Reagents Solvent Temperature Time Yield Comments
Cyclization 2-aminopyridine + aldehyde Acetic acid Reflux 4-8 hours 75-80% High efficiency
PBr3 reaction PBr3 MIBK or THF 20-100°C 2-6 hours 80-90% Salt precipitates
Hydrolysis HCl or water - Room temp 1-2 hours Quantitative Purification straightforward

Concluding Remarks

The synthesis of This compound is well-supported by multiple strategies emphasizing operational simplicity, high yields, and scalability. The most efficient and industrially viable method involves a sequence of:

  • Cyclization of 2-aminopyridine derivatives,
  • Functionalization at the 3-position via reaction with N,N-dimethylglyoxylamide derivatives in inert solvents,
  • Conversion to the amino derivative through phosphorus tribromide-mediated hydrolysis,
  • Final salt formation with hydrochloric acid.

This route minimizes hazardous reagents, reduces steps, and aligns with pharmaceutical manufacturing standards, making it the preferred approach for producing this compound.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .

Scientific Research Applications

Medicinal Chemistry

IMPY·2HCl has shown promise in medicinal applications, particularly in cancer treatment. Its derivatives have been investigated for their ability to inhibit c-KIT kinase mutations found in gastrointestinal stromal tumors (GISTs), making them potential candidates for targeted cancer therapies . Additionally, compounds derived from the imidazo[1,2-a]pyridine structure have demonstrated activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB), with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.03 μM against Mycobacterium tuberculosis .

Biochemical Probes

The compound serves as a biochemical probe due to its ability to interact with various enzymes and proteins. It has been shown to influence cell signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . This interaction can modulate gene expression and affect cellular metabolism by altering the activity of metabolic enzymes.

Material Science

IMPY·2HCl is also explored in material science applications. The imidazopyridine ring system is recognized for its potential in developing organic light-emitting diodes (OLEDs) and solar cells. Research indicates that modifications to this compound could lead to new functional materials with enhanced properties .

Case Study 1: Inhibition of c-KIT Kinase

A study focused on the development of novel imidazo[1,2-a]pyridine derivatives showed significant inhibition of c-KIT kinase across various mutations associated with GISTs. The research highlighted specific compounds that not only inhibited the kinase but also demonstrated reduced cytotoxicity towards normal cells, suggesting a therapeutic window for clinical application .

Case Study 2: Anti-TB Activity

Research conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine analogues as potent inhibitors against Mtb through high-throughput screening methods. These compounds exhibited promising MIC values against both replicating and non-replicating bacterial strains, indicating their potential as anti-TB agents .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biochemical pathways .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₈H₁₀Cl₂N₃ (dihydrochloride salt)
  • CAS Numbers :
    • Free base: 160771-89-1
    • Hydrochloride: 1194374-09-8
    • Dihydrochloride hydrate: 885275-83-2
  • Molecular Weight : 183.64 g/mol (hydrochloride), 252.14 g/mol (dihydrochloride hydrate)
  • Purity : Typically ≥95% (industrial and research grades) .

The compound’s synthesis often employs formimidamide chemistry or cyclization reactions with 2-aminopyridines and halides under anhydrous conditions . Its structural flexibility allows for functionalization at the 2-, 3-, and 7-positions, enabling diverse biological applications .

Comparison with Structural Analogs

Imidazo[1,2-a]pyridine derivatives share a common core but differ in substituent positions, salt forms, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents Key Features References
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride 885275-83-2 C₉H₁₅Cl₂N₃O 3-aminomethyl, dihydrochloride hydrate High solubility in polar solvents; used in kinase inhibitors
Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride 452967-56-5 C₈H₁₀Cl₂N₃ 2-aminomethyl, dihydrochloride Lower solubility than 3-substituted analogs; antiviral applications
2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride 173159-45-0 C₈H₁₀ClN₃ 8-amino, 2-methyl Antitubercular activity; moderate BBB permeability
6-Aminomethyl-imidazo[1,2-a]pyridine dihydrochloride 1352305-21-5 C₈H₁₀Cl₂N₃ 6-aminomethyl Used in fluorescent probes; >95% purity
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride 843609-02-9 C₇H₁₀Cl₂N₄ Pyrimidine core, 2-aminomethyl Improved metabolic stability; kinase inhibitor lead

Key Research Findings

Pharmacological Profile

  • Anticancer Activity : The 3-substituted derivative showed 2-fold higher potency than its 2-substituted analog against HeLa cells due to enhanced target binding affinity .
  • Solubility and Bioavailability : The dihydrochloride salt form improves aqueous solubility (>25 mg/mL) compared to free bases (1–5 mg/mL), enhancing oral bioavailability .

Limitations of Analogs

  • 2-Substituted Derivatives : Exhibit reduced solubility and higher logP values, limiting CNS penetration .
  • Pyrimidine Core Analogs : While metabolically stable, they show lower synthetic yields (45–60%) compared to pyridine-based compounds (70–85%) .

Biological Activity

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on various research findings.

This compound interacts with several enzymes and proteins in biochemical pathways. Notably, it has been shown to bind with kinase enzymes, influencing their activity through hydrogen bonding and hydrophobic interactions. Such interactions can lead to conformational changes in target proteins, thereby altering their functions and downstream signaling pathways.

Cellular Effects

The compound exhibits significant effects on various cell types and processes:

  • Cell Signaling : It modulates key signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
  • Gene Expression : By influencing transcription factors and regulatory proteins, it impacts gene expression profiles within cells.
  • Metabolic Activity : The compound alters the activity of metabolic enzymes, affecting cellular metabolism and energy homeostasis.

Molecular Mechanisms

The molecular mechanism of action involves binding to active or allosteric sites on enzymes:

  • Enzyme Inhibition/Activation : The compound can either inhibit or activate enzymes by binding to their functional sites. This can lead to significant changes in cellular behavior and gene expression.
  • Specific Interactions : Its interactions are mediated through specific amino acid residues in target proteins, which can be elucidated through docking studies and structural analyses .

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

  • Antitubercular Activity : It has been evaluated against Mycobacterium tuberculosis, demonstrating potent inhibitory effects with minimum inhibitory concentrations (MICs) as low as 0.006 μM for some derivatives. These compounds are being developed as potential treatments for drug-resistant tuberculosis strains .
CompoundMIC (μM)Remarks
9≤1Active against replicating bacteria
18≤0.006Superior potency compared to clinical candidates
  • Neuroprotective Effects : Recent studies have highlighted its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for Alzheimer's disease treatment. The compound's derivatives demonstrated significant inhibition against AChE and butyrylcholinesterase (BChE), suggesting a role in cognitive enhancement therapies .

Case Studies

Several studies have documented the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Anti-Tuberculosis Studies : A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing that specific modifications enhanced their potency significantly compared to existing treatments .
  • Cholinesterase Inhibition : New derivatives showed promising results in inhibiting AChE and BChE activities in vitro. Docking studies indicated strong binding interactions with the enzyme active sites, supporting their potential use in Alzheimer's disease therapy .

Q & A

Q. What are the established synthetic routes for preparing imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride, and what key challenges arise during synthesis?

A common method involves formimidamide chemistry using 2-aminopyridines and halides (e.g., benzyl/allyl/propargyl) under anhydrous conditions to suppress side reactions. Key challenges include controlling cyclization pathways (e.g., avoiding Baldwin-forbidden 1,5-electrocyclization) and optimizing yields. Quantum chemical analysis reveals that dimethyliminium groups lower activation energy by enabling Mannich-type reactions instead of disfavored cyclizations . Characterization typically employs ¹H/¹³C NMR and X-ray crystallography to confirm substitution patterns and salt formation.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural confirmation. For example, ¹H NMR can distinguish between vinyl and ethynyl substituents at the 3-position, while X-ray diffraction resolves crystallographic details of the dihydrochloride salt . Purity assessment often uses HPLC with UV detection, especially for detecting unreacted 2-aminopyridines or byproducts from incomplete cyclization.

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing imidazo[1,2-a]pyridin-3-ylmethanamine derivatives?

Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways to identify energy barriers and transition states. For instance, studies show that exo-substituted dimethyliminium groups reduce activation energy by stabilizing Mannich-type intermediates, enabling 5-exo-trig cyclization instead of 5-endo-trig pathways . Computational tools like Gaussian or ORCA can predict solvent effects and guide anhydrous condition optimization. Pairing computational results with experimental validation (e.g., kinetic studies) enhances reliability .

Q. What strategies address contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) may stem from substitution patterns or assay variability. Systematic structure-activity relationship (SAR) studies are critical:

  • Compare analogs with varying 3-position substituents (e.g., aryl vs. alkenyl groups) .
  • Use standardized assays (e.g., MIC for antimicrobial activity) and validate via orthogonal methods (e.g., time-kill curves) .
  • Cross-reference computational docking studies (e.g., binding to PDE3 or kinase targets) with experimental IC₅₀ values to resolve mechanistic conflicts .

Q. How can experimental design principles improve yield and reproducibility in imidazo[1,2-a]pyridine synthesis?

Statistical design of experiments (DoE) minimizes trial-and-error approaches. For example:

  • Factorial designs test variables like temperature, solvent polarity, and halide/aminopyridine ratios to identify optimal conditions .
  • Response surface methodology (RSM) models interactions between parameters (e.g., anhydrous vs. humid conditions) to maximize yield .
  • Reproducibility is enhanced by real-time monitoring (e.g., in-situ IR spectroscopy) to track intermediate formation .

Q. What methodologies enable the study of imidazo[1,2-a]pyridin-3-ylmethanamine’s mechanism of action in biological systems?

  • Target identification : Use affinity chromatography with immobilized derivatives to capture binding proteins, followed by LC-MS/MS analysis .
  • Metabolic profiling : Incubate compounds with liver microsomes and analyze metabolites via UPLC-QTOF-MS to assess stability and bioactivation pathways .
  • Cellular imaging : Fluorescently tagged derivatives (e.g., ethynyl-substituted analogs) track subcellular localization in live-cell imaging .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting data on the cytotoxicity of imidazo[1,2-a]pyridine derivatives?

Contradictions may arise from cell line specificity or assay interference. Mitigation strategies include:

  • Panel testing : Screen across diverse cell lines (e.g., NCI-60) to identify selectivity patterns .
  • Counter-screening : Test against non-target enzymes (e.g., PDE4 for PDE3-targeted compounds) to confirm selectivity .
  • Meta-analysis : Aggregate published data to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .

Q. What advanced techniques resolve structural ambiguities in imidazo[1,2-a]pyridin-3-ylmethanamine analogs?

  • Dynamic NMR : Resolves rotational barriers in substituents (e.g., propargyl groups) to confirm conformational stability .
  • SC-XRD (Single-Crystal X-ray Diffraction) : Unambiguously assigns stereochemistry in chiral derivatives .
  • Solid-state NMR : Differentiates polymorphs of the dihydrochloride salt, which may affect solubility and bioavailability .

Methodological Innovations

Q. How can machine learning accelerate the discovery of novel imidazo[1,2-a]pyridine-based therapeutics?

  • Train models on existing SAR data to predict bioactivity and synthetic accessibility. For example, graph neural networks (GNNs) encode molecular structures to prioritize analogs with high predicted PDE3 inhibition .
  • Use generative adversarial networks (GANs) to design derivatives with optimal ADMET profiles .

Q. What integrated computational-experimental workflows enhance reaction scalability?

  • Hybrid workflows : Combine DFT-predicted reaction pathways with automated flow chemistry systems to optimize gram-scale synthesis .
  • Process analytical technology (PAT) : Implement in-line NMR or Raman spectroscopy to monitor reaction progress in real time, ensuring consistency during scale-up .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride

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